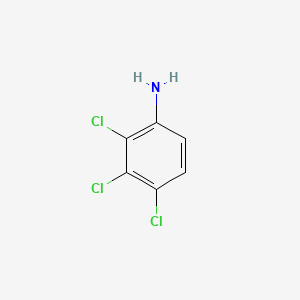

2,3,4-Trichloroaniline

Description

Overview of Chlorinated Aniline (B41778) Compounds in Scholarly Contexts

Chlorinated anilines are a group of aromatic amines that have been a subject of extensive scholarly research due to their widespread use and environmental presence. mdpi.comresearchgate.net They are crucial intermediates in the manufacturing of a variety of products, including azo dyes, pigments, pharmaceuticals, and pesticides. solubilityofthings.commdpi.comnih.gov The industrial importance of these compounds is contrasted by their environmental impact. researchgate.net

Considered environmental pollutants, many chlorinated anilines are noted for their persistence in soil and water, potential for bioaccumulation in organisms, and toxicity. ontosight.aisolubilityofthings.commdpi.com Research in this area often focuses on their environmental fate, including their transport and distribution. mdpi.com Studies have delved into the various degradation pathways of these compounds, which can include microbial breakdown and photochemical reactions. nih.govnih.gov For instance, the formation of disinfection byproducts, such as haloacetonitriles, from the reaction of anilines with disinfectants during water treatment is a significant area of investigation. acs.org The toxicological profiles of chlorinated anilines are also a major research focus, with studies examining their potential to cause harm to various organisms and ecosystems. mdpi.comdoi.org

Significance of 2,3,4-Trichloroaniline (B50295) within Environmental Chemistry

Within the broader class of chlorinated anilines, this compound holds particular significance in environmental chemistry due to its status as a pollutant originating from industrial activities and the degradation of certain herbicides. nih.govresearchgate.net Its presence in the environment raises concerns about the contamination of soil and water resources. ontosight.ai

The environmental fate of this compound is a key area of research. Studies have shown that it can be degraded by microorganisms under specific conditions. For example, the bacterium Geobacter sp. KT5, isolated from river sediment, can utilize this compound as a carbon and energy source under anaerobic conditions, dechlorinating it in the process. nih.govresearchgate.net Research into the reductive dehalogenation of this compound in anaerobic aquifer slurries has revealed that it can be metabolized through two distinct pathways, leading to the formation of 2,4-dichloroaniline (B164938) and 3,4-dichloroaniline (B118046). nih.gov

The degradation of this compound can be influenced by other environmental factors. The presence of heavy metals like cadmium has been shown to inhibit its reductive dechlorination in anaerobic soils, with the degree of inhibition depending on the soil type and the concentration of the metal. oup.comoup.com Furthermore, the sorption behavior of this compound in soil is an important factor governing its mobility and bioavailability. nm.gov Its toxicity to various aquatic organisms has also been documented, highlighting its potential to disrupt aquatic ecosystems. doi.org

Table 2: Research Findings on the Environmental Fate and Effects of this compound

| Research Focus | Key Finding | Reference |

|---|---|---|

| Anaerobic Biodegradation | Geobacter sp. KT5 can degrade this compound at a rate of 2.48 ± 0.32 µM per day. | nih.gov |

| Reductive Dehalogenation Pathways | Metabolized via two primary pathways to form 2,4-dichloroaniline and 3,4-dichloroaniline. | nih.gov |

| Inhibition by Co-contaminants | Reductive dechlorination is inhibited by soluble cadmium concentrations in anaerobic soils. | oup.comoup.com |

| Aquatic Toxicity | Classified as toxic to multiple aquatic organisms. | doi.org |

| Soil Sorption | Adsorption to soil particles affects its environmental mobility. | nm.gov |

Research Gaps and Future Directions for this compound Studies

Despite the existing body of research, several gaps in the understanding of this compound persist, pointing toward future research directions. A primary area for further investigation is the complete elucidation of its degradation pathways in diverse environmental matrices. While specific microbial degradation has been identified, a broader understanding of the microbial communities and enzymatic processes involved in its breakdown under varying environmental conditions is needed. nih.govresearchgate.net

The influence of co-contaminants on the fate of this compound is another critical area. While the inhibitory effects of cadmium are known, the impact of other common pollutants, such as other heavy metals, pesticides, and pharmaceuticals, on its degradation and transformation requires more in-depth study. oup.comoup.com

Furthermore, the formation of transformation products during its degradation warrants more detailed investigation. Identifying these intermediate compounds and assessing their own toxicity and persistence is crucial for a comprehensive environmental risk assessment. The potential for this compound and its parent compounds to form hazardous disinfection byproducts during water treatment processes remains an area of active research. acs.org

Finally, a deeper understanding of the molecular mechanisms underlying the toxicity of this compound is necessary. Research employing modern techniques, such as gene expression analysis, can provide valuable insights into its mode of action and its effects at the cellular and subcellular levels in different organisms. oup.comresearchgate.net

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,3,4-trichloroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl3N/c7-3-1-2-4(10)6(9)5(3)8/h1-2H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRJUYQOFOMFVQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1N)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2022098 | |

| Record name | 2,3,4-Trichloroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2022098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

634-67-3, 54686-91-8 | |

| Record name | 2,3,4-Trichloroaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=634-67-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,4-Trichloroaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000634673 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, trichloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054686918 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 634-67-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89297 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3,4-Trichloroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2022098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,4-trichloroaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.196 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3,4-TRICHLOROANILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/84PW2M8B8C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies and Chemical Reactions of 2,3,4 Trichloroaniline

Recent Advancements in the Synthesis of 2,3,4-Trichloroaniline (B50295)

The synthesis of this compound can be approached through various routes, including the reduction of 2,3,4-trichloronitrobenzene (B101362) or the diazotization of corresponding diamino-trichlorobenzenes. A historical method for producing 1,2,3-trichlorobenzene (B84244) involves the diazotization of this compound followed by treatment with ethyl nitrite. drugfuture.com However, recent advancements have been geared towards more efficient and environmentally benign processes.

Catalytic Approaches in this compound Synthesis

While specific recent literature on the catalytic synthesis of this compound is not abundant, general catalytic methods for producing chloroanilines can be considered. One such approach is the catalytic amination of polychlorinated benzenes. For instance, the amination of aryl halides, including dichlorobenzenes, can be achieved using ammonia (B1221849) or amines in the presence of a copper catalyst and a polar organic solvent like N-methylpyrrolidone. google.com This suggests the potential for synthesizing this compound from 1,2,3,4-tetrachlorobenzene (B165215) via a selective catalytic amination.

Palladium-catalyzed reactions are also prominent in the synthesis of substituted anilines. For example, processes for producing 2,6-difluoroaniline (B139000) from 1,2,3-trichlorobenzene involve a palladium-catalyzed reduction step. google.com Furthermore, metal-catalyzed intermolecular amination of benzenes using metal-nitrene or metal-amide species, often involving platinum-group elements, represents a direct approach to C-N bond formation. nih.gov Gold(III)-catalyzed amination of substituted benzenes has also been explored, showing high yields for highly substituted benzenes. nih.gov Although not specifically documented for this compound, these catalytic systems offer potential avenues for its synthesis.

Green Chemistry Principles in this compound Production

The principles of green chemistry aim to design chemical processes that are more environmentally friendly. In the context of this compound synthesis, this could involve several aspects. One key principle is atom economy, which seeks to maximize the incorporation of all materials used in the process into the final product. Traditional chlorination methods can sometimes lead to a mixture of isomers and byproducts, reducing the atom economy.

Another principle is the use of less hazardous chemical syntheses. For example, replacing carcinogenic starting materials with safer alternatives is a key goal. The development of photocatalytic systems for the synthesis of anilines from nitroarenes under visible light represents a greener approach. oaepublish.comkau.edu.sa For instance, the reduction of nitrobenzene (B124822) to aniline (B41778) can be achieved using phosphorus-doped titanium dioxide polymorphs as a photocatalyst. kau.edu.sa While not yet reported for this compound, such photocatalytic reductions could offer a more sustainable synthetic route from 2,3,4-trichloronitrobenzene.

The use of catalysts, as discussed in the previous section, is also a core principle of green chemistry, as it can lead to more selective reactions with lower energy consumption. oaepublish.com

Electrochemical Oxidation Pathways of this compound

The electrochemical oxidation of chloroanilines has been studied to understand their environmental fate and to develop remediation technologies. The oxidation mechanism and the resulting products are highly dependent on the reaction conditions, including the solvent and the electrode material.

Mechanistic Studies of Electrochemical Oxidation in Non-Aqueous Media

While specific studies on the electrochemical oxidation of this compound in non-aqueous media are limited, the general mechanism can be inferred from studies on other chloroanilines in solvents like acetonitrile (B52724). researchgate.netresearchgate.net The initial step in the electrochemical oxidation of anilines is typically the formation of a radical cation through a one-electron transfer. researchgate.net This radical cation can then undergo further reactions, such as dimerization.

For chloroanilines, the electrochemical oxidation in acetonitrile has been shown to proceed via a mechanism where the main reaction is dimerization, accompanied by the release of a halide substituent from the para position and the formation of protons. researchgate.netresearchgate.net This suggests that the electrochemical oxidation of this compound would likely involve the formation of a radical cation, which could then dimerize. The presence of chlorine atoms on the ring will influence the oxidation potential and the stability of the resulting radical cation.

Identification of Electrochemical Oxidation Products

The products of the electrochemical oxidation of chloroanilines are typically dimeric species. For example, the oxidation of 4-chloroaniline (B138754) in acetonitrile leads to the formation of chlorinated 4-amino-diphenylamines. researchgate.net In the case of 2,4-dichloroaniline (B164938), similar dimerization and subsequent chlorination of the starting aniline have been observed. researchgate.net

Based on these findings, the electrochemical oxidation of this compound in a non-aqueous solvent like acetonitrile would be expected to yield various dimeric products. These could include chlorinated azobenzenes, phenazines, and other coupled structures. The exact nature of the products would depend on the specific reaction conditions and the coupling pathways of the initially formed radical cations. Studies on the electrochemical degradation of 2,6-dichlorobenzamide (B151250) have shown that it can be oxidized to 2,6-dichloroaniline, which is then further chlorinated to 2,4,6-trichloroaniline (B165571). aau.dk This indicates that complex reactions can occur during the electrochemical treatment of chlorinated aromatic compounds.

| Starting Compound | Solvent | Major Oxidation Products | Reference |

| 4-Chloroaniline | Acetonitrile | Chlorinated 4-amino-diphenylamines | researchgate.net |

| 2,4-Dichloroaniline | Acetonitrile | Chlorinated 4-amino-diphenylamines | researchgate.net |

| 2,4,6-Trichloroaniline | Acetonitrile | No chlorination of the starting material | researchgate.net |

| 4-Bromoaniline | Acetonitrile | Brominated 4-amino-diphenylamines | researchgate.net |

| 2,4-Dibromoaniline | Acetonitrile | Brominated 4-amino-diphenylamines | researchgate.net |

Reactivity and Derivatization of the Amino Group in this compound

The amino group in this compound is a key functional group that governs its reactivity and allows for its use as a versatile chemical intermediate. The electron-withdrawing nature of the three chlorine atoms on the benzene (B151609) ring reduces the basicity of the amino group compared to aniline itself.

Common derivatization reactions of the amino group in aromatic amines include diazotization, acylation, and alkylation.

Diazotization: The diazotization of this compound, by treating it with a source of nitrous acid (e.g., NaNO₂ and an acid), forms a diazonium salt. This diazonium salt is a valuable intermediate that can undergo various subsequent reactions. For example, it can be used in the Sandmeyer reaction to introduce other functional groups onto the aromatic ring. The diazotization-coupling reaction is also a well-established spectrophotometric method for the determination of various aromatic amines, including trichloroanilines. acs.org

Acylation: The amino group of this compound can be readily acylated using acylating agents such as acid anhydrides or acid chlorides. For instance, the reaction with heptafluorobutyric anhydride (B1165640) (HFBA) has been used for the derivatization of various chloroanilines for analytical purposes. publications.gc.ca This reaction forms the corresponding amide derivative.

Alkylation: While specific examples for this compound are not detailed in the provided search results, the amino group of anilines can undergo N-alkylation. Catalytic methods, such as the use of B(C₆F₅)₃ for reductive amination with hydrosilanes, have been developed for the synthesis of secondary and tertiary arylamines. acs.org

Chlorine Substitution Reactions and Regioselectivity in this compound Derivatives

The substitution of chlorine atoms in derivatives of this compound is primarily achieved through transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, as well as nucleophilic aromatic substitution (SNAr). The regioselectivity of these reactions is dictated by a delicate interplay of electronic and steric factors, which can be fine-tuned by the choice of catalyst, ligands, and reaction conditions. nih.gov

The reactivity of the C-Cl bonds in a 2,3,4-trichloroaromatic system is influenced by the electronic effects of the substituents. The amino group (or its derivative, such as an amide) is an electron-donating group, which tends to increase electron density at the ortho (C2) and para (C6, which is unsubstituted) positions. Conversely, the chlorine atoms are electron-withdrawing through induction, decreasing the electron density of the ring carbons they are attached to. This makes the carbon-chlorine bond susceptible to oxidative addition by a transition metal catalyst, a key step in many cross-coupling reactions. nih.govmanchester.ac.uk

In palladium-catalyzed cross-coupling reactions, the oxidative addition step is often rate-determining and site-selective. The catalyst preferentially adds to the most electrophilic C-Cl bond, which is influenced by both inductive effects from other halogens and resonance effects from the amino group. nih.govescholarship.org Steric hindrance also plays a crucial role; substitution at the less sterically hindered position is generally favored. For this compound derivatives, the C2 and C4 positions are ortho and para to the amino group, respectively, while the C3 position is meta. The C2 position is the most sterically hindered, being flanked by the amino group and another chlorine atom.

Recent research has demonstrated that these competing factors can be manipulated to achieve remarkable site-selectivity. A notable study by Phipps and coworkers developed a "toolkit" approach using different ligands and base cations to control the regioselectivity of Suzuki-Miyaura couplings on polyhalogenated substrates. incatt.nl When applied to a 2,3,4-trichlorinated aromatic substrate, this method enabled selective substitution at the C2 (ortho) position. incatt.nl This selectivity is significant as it overcomes the inherent steric hindrance at this position, likely through specific interactions between the substrate, ligand, and cation.

This level of control allows for the sequential functionalization of polychlorinated anilines. For instance, a highly selective reaction at one position leaves the other chlorine atoms available for subsequent, different coupling reactions, opening a pathway to complex, multi-substituted aniline derivatives from a single starting material. incatt.nl

An analogous example supporting ortho-selectivity is the palladium-catalyzed Sonogashira coupling of N-tosyl-2,3-dichloroaniline with terminal alkynes. Research shows that with a specialized dihydroxyterphenylphosphine ligand, the coupling occurs selectively at the C2 position (ortho to the N-tosyl group), leading to the synthesis of 4-chloroindoles after cyclization. acs.org This highlights how a directing group (the N-tosylamino group) in combination with an appropriate ligand can steer the reaction to a specific site.

The table below summarizes the regioselective outcomes in chlorine substitution reactions for trichloro- and related dichloroaniline derivatives based on research findings.

| Substrate | Reaction Type | Catalyst/Ligand System | Major Regioisomer Product | Reference |

|---|---|---|---|---|

| 2,3,4-Trichloroaromatic | Suzuki-Miyaura Coupling | Pd-catalyst with Sulfonated SPhos/XPhos and specific cation base | Selective substitution at C2 (ortho-position) | incatt.nl |

| N-Tosyl-2,3-dichloroaniline | Sonogashira Coupling | Pd / Dicyclohexyl(dihydroxyterphenyl)phosphine (Cy-DHTP) | Selective substitution at C2 (ortho-position) | acs.org |

| 2,4,5-Trichloropyrimidine | Nucleophilic Aromatic Substitution (SNAr) | Hydroxypropyl methylcellulose (B11928114) (HPMC) in water | Highly selective substitution at C4 over C2 | d-nb.info |

| Dichlorinated arenes (e.g., with ketone group) | Buchwald-Hartwig Amination | Pd-catalyst | Substitution at the most electrophilic C-Cl bond (e.g., para to ketone) | nih.gov |

Environmental Fate and Biogeochemical Transformations of 2,3,4 Trichloroaniline

Environmental Occurrence and Distribution in Aquatic and Terrestrial Systems

2,3,4-Trichloroaniline (B50295) (2,3,4-TCA) is a chemical compound that has been identified in various environmental compartments. Its presence in aquatic and terrestrial systems is a result of its industrial use and subsequent release.

Detection in Sediments and Water Bodies

Factors Influencing Environmental Persistence

The environmental persistence of this compound is governed by a combination of its chemical properties and environmental factors. Like other chlorinated anilines, its persistence is influenced by its tendency to bind to soil and sediment particles. This sorption to organic matter and clay minerals can reduce its bioavailability for microbial degradation. chemicalbook.com

Furthermore, the structure of the molecule itself plays a crucial role. The presence and position of chlorine atoms on the aniline (B41778) ring affect its susceptibility to degradation. Generally, the more chlorinated the aniline, the more resistant it is to breakdown. The environmental conditions, such as the presence or absence of oxygen, also significantly impact its fate.

Degradation Pathways of this compound

The breakdown of this compound in the environment is primarily mediated by microbial activity. Both aerobic and anaerobic processes have been shown to be effective in degrading chloroanilines.

Microbial Degradation Processes

Microorganisms play a pivotal role in the natural attenuation of chloroanilines in the environment. sciepub.comsciepub.com Various bacterial strains have been isolated that can utilize these compounds as a source of carbon and nitrogen, leading to their degradation. sciepub.comsciepub.comresearchgate.net

Aerobic Biotransformation Mechanisms

Under aerobic conditions, the degradation of chloroanilines often involves oxygenase enzymes. For example, the aerobic degradation of 2-chloro-4-nitroaniline (B86195) by a Rhodococcus sp. strain involves a flavin-dependent monooxygenase in the initial step. nih.govplos.orgsemanticscholar.orgresearchgate.net This is followed by the action of an aniline dioxygenase. nih.govplos.orgresearchgate.net While this example is for a different chloroaniline, it highlights a common aerobic degradation mechanism where oxygenases initiate the breakdown of the aromatic ring. The strain Delftia tsuruhatensis H1 has been shown to be capable of degrading 2,3-dichloroaniline (B127971), suggesting that similar pathways may exist for this compound. researchgate.net

Anaerobic Reductive Dechlorination by Bacterial Strains

In anaerobic environments, a key degradation pathway for chlorinated aromatic compounds is reductive dechlorination. This process involves the removal of chlorine atoms and their replacement with hydrogen atoms. The bacterium Geobacter sp. KT5 has been observed to dechlorinate this compound at a significant rate. researchgate.net The degradation pathway for chloroanilines in this strain involves the preferential removal of ortho and para halogens. researchgate.net

Another important group of bacteria involved in this process is Dehalobacter. Studies on the anaerobic degradation of 2,3-dichloroaniline by an enrichment culture dominated by Dehalobacter have shown complete and stoichiometric dechlorination to aniline. semanticscholar.orgbiorxiv.orgbiorxiv.orgnih.govnih.gov This process occurs via the intermediate 2-chloroaniline (B154045). semanticscholar.orgbiorxiv.orgbiorxiv.orgnih.govnih.gov The growth of Dehalobacter is directly linked to the dechlorination process, indicating that the bacterium uses the chlorinated compound for respiration. nih.govnih.gov This mechanism of organohalide respiration is a critical process in the natural attenuation of these contaminants in anaerobic settings like groundwater. nih.govnih.gov

| Bacterial Strain | Degradation Condition | Metabolites/End Products | Key Enzymes/Mechanisms |

| Geobacter sp. KT5 | Anaerobic | Dichloroanilines, Monochloroanilines, Aniline | Reductive dechlorination (ortho and para positions) |

| Dehalobacter | Anaerobic | 2-chloroaniline, 3-chloroaniline (B41212), Aniline | Reductive dechlorination (Organohalide respiration) |

| Delftia tsuruhatensis H1 | Aerobic | Stoichiometric chloride release | ortho-cleavage pathway |

| Rhodococcus sp. MB-P1 | Aerobic | 4-amino-3-chlorophenol, 6-chlorohydroxyquinol | Flavin-dependent monooxygenase, Aniline dioxygenase |

Photolytic Degradation in Aqueous Environments

In addition to microbial action, this compound can undergo photolytic degradation in aqueous environments when exposed to sunlight. While direct studies on the photolysis of this compound are limited, research on related compounds like 2,4,5-trichloroaniline (B140166) has shown that photochemical processes can be a significant degradation pathway. nih.govnih.gov In one study, 81% of the mineralization of 2,4,5-trichloroaniline in lake water was attributed to photochemical processes. nih.govnih.gov The kinetics of such reactions often follow first-order models.

Chemical Degradation Mechanisms in Soil and Water Matrices

The chemical degradation of chloroanilines in soil and water can occur through various abiotic processes. The rate of degradation is influenced by the properties of the soil and water, such as pH and the presence of other chemical species. The disappearance of chloroanilines in the water phase of river sediments has been observed to follow first-order kinetics. unito.it However, in the sediment phase, the degradation kinetics may not adhere to a first-order model, indicating more complex reaction mechanisms. unito.it

Bioaccumulation and Trophic Transfer Potential of this compound

The potential for this compound to bioaccumulate in organisms and transfer through the food chain is a key aspect of its environmental risk profile. Studies on the related compound 2,4,5-trichloroaniline have shown that a significant portion of the compound can be bioaccumulated by aquatic organisms. nih.govnih.gov Approximately 90% of the bioaccumulated 2,4,5-trichloroaniline was found in organisms larger than 1.0 µm, such as algae. nih.govnih.gov This indicates a potential for trophic transfer, where the compound can be passed from lower to higher trophic levels.

Bioaccumulation in Aquatic Organisms

Bioaccumulation is the process by which a chemical substance is absorbed by an organism from all routes of exposure, leading to a concentration in the organism that is higher than in the surrounding environment. The potential for a chemical to bioaccumulate in aquatic organisms is often indicated by its Bioconcentration Factor (BCF), which measures the chemical's concentration in an organism (like fish) relative to its concentration in the water.

Computational models provide estimated BCF values that serve as a screening-level assessment. The BCFBAF™ program within EPI Suite™ estimates the fish bioconcentration factor based on the log Kₒw and includes corrections for molecular size and potential metabolism.

Table 1: Estimated Bioconcentration Factor (BCF) for this compound This table presents estimated values derived from computational models due to the lack of experimental data.

| Parameter | Method | Estimated Value | Interpretation |

| log Kₒw | KOWWIN™ (EPI Suite™) | 3.7 | Indicates high hydrophobicity. |

| BCF | BCFBAF™ (EPI Suite™, regression-based) | 305 L/kg | Suggests a moderate to high potential to bioaccumulate in fish. |

| log BCF | BCFBAF™ (EPI Suite™, regression-based) | 2.48 | Logarithmic representation of the BCF value. |

Modeling Bioaccumulation Rates in Fish

Modeling is a critical tool for predicting the bioaccumulation of chemicals like this compound, especially when empirical data is scarce. These models use the chemical's physicochemical properties to predict its uptake and elimination kinetics in fish. The primary method for this is the Arnot-Gobas model, which is a mechanistic model that considers factors beyond simple partitioning.

The BCFBAF™ program in EPI Suite™ utilizes two main approaches for its predictions:

Regression-Based Method : This method uses a statistical correlation between a chemical's log Kₒw and experimentally determined BCF values from a large dataset of other chemicals. It also applies correction factors for certain chemical structures that may not fit the general correlation.

Arnot-Gobas Method : This is a more complex, mechanistic model that simulates the key processes influencing bioaccumulation, including uptake from water across the gills, elimination via the gills, fecal egestion, growth dilution, and metabolic transformation.

For this compound, these models predict a BCF value that indicates the compound is likely to accumulate in fish tissues. The models incorporate factors such as the fish's gill ventilation rate, weight, and lipid content to refine the prediction. While these models are valuable for risk assessment, they represent estimations and highlight the need for future experimental studies to validate the predicted bioaccumulation rates.

Adsorption and Desorption Dynamics in Environmental Matrices

The mobility and bioavailability of this compound in the environment are largely controlled by its tendency to adsorb to soil particles and sediment. Adsorption is the process by which a chemical binds to the surface of a solid, while desorption is its release from that surface. This dynamic influences whether the compound will remain in the soil, be transported with eroded particles, or leach into groundwater.

The key parameter used to predict this behavior is the soil organic carbon-water (B12546825) partition coefficient (Koc). Koc represents the ratio of the chemical's concentration in the organic carbon component of soil or sediment to its concentration in the water at equilibrium. A high Koc value indicates a strong tendency to adsorb to soil and sediment, resulting in lower mobility.

As with bioaccumulation, specific experimental data on the adsorption and desorption of this compound are limited. Therefore, estimations are made using QSAR models, such as the KOCWIN™ program in EPI Suite™. These models primarily use the chemical's log Kₒw to predict its Koc value.

Table 2: Estimated Soil Adsorption Coefficient (Koc) for this compound This table presents estimated values derived from computational models.

| Parameter | Method | Estimated Value | Interpretation |

| Koc | KOCWIN™ (MCI method) | 1855 L/kg | Indicates high adsorption to soil and sediment. |

| log Koc | KOCWIN™ (MCI method) | 3.27 | Logarithmic representation of the Koc value. |

An estimated Koc value of 1855 L/kg suggests that this compound is expected to have low to slight mobility in soil. It will likely bind strongly to the organic matter in soil and sediment, reducing its availability in the water column and its potential to leach into groundwater. This strong adsorption also implies that runoff events could transport the compound while it is bound to suspended soil particles. The dynamics of aromatic amines in soil can also be complex, potentially involving slower, less reversible binding to humic substances over time.

Ecotoxicological Assessments and Mechanistic Studies of 2,3,4 Trichloroaniline Toxicity

Acute and Chronic Ecotoxicity to Aquatic Organisms

2,3,4-Trichloroaniline (B50295) (2,3,4-TCA) is recognized for its potential to cause adverse effects in aquatic ecosystems. Ecotoxicological studies have been conducted across different trophic levels to quantify its toxicity to a range of aquatic life, including fish, invertebrates, and microorganisms.

The acute toxicity of 2,3,4-TCA has been evaluated in fish, with the zebrafish (Danio rerio) serving as a common model organism. In one study, the acute toxicity of several chloro-substituted anilines was tested on Danio rerio. researchgate.net The results provide a benchmark for understanding the potential impact of this compound on fish populations following short-term exposure. While specific lethal concentration (LC50) values for 2,3,4-TCA from this particular study require detailed reporting, related compounds like 3,4-dichloroaniline (B118046) (3,4-DCA) are frequently used as reference chemicals in fish embryo toxicity tests, indicating the known hazard of this chemical class to fish. nih.govmdpi.com Studies on other chloroanilines, such as 4-chloroaniline (B138754), have shown that prolonged exposure can lead to significant cytopathological alterations in the liver and gills of zebrafish, suggesting that chronic exposure to 2,3,4-TCA could also result in substantial physiological damage. nih.gov

| Species | Compound | Exposure Duration | Endpoint | Toxicity Value (mg/L) | Reference |

|---|---|---|---|---|---|

| Danio rerio (Zebrafish) | This compound | 48 hours | EC50 | 3.2 | researchgate.net |

Aquatic invertebrates are a critical component of aquatic food webs, and their susceptibility to contaminants is a key aspect of environmental risk assessment. The water flea, Daphnia magna, is a standard model for assessing toxicity to aquatic invertebrates.

| Species | Compound | Exposure Duration | Endpoint | Toxicity Value (mg/L) | Reference |

|---|---|---|---|---|---|

| Daphnia magna | This compound | 24 hours | EC50 | 1.1 | nm.gov |

| Daphnia magna | This compound | 48 hours | EC50 | 0.58 | researchgate.net |

Algae and microorganisms form the base of many aquatic food webs and play essential roles in nutrient cycling. The toxicity of 2,3,4-TCA to this trophic level has been assessed using the freshwater green alga Pseudokirchneriella subcapitata and the bacterium Escherichia coli.

| Species | Compound | Exposure Duration | Endpoint | Toxicity Value (mg/L) | Reference |

|---|---|---|---|---|---|

| Pseudokirchneriella subcapitata (Alga) | This compound | 72 hours | EC50 (Growth Inhibition) | 0.88 | researchgate.net |

| Escherichia coli (Bacterium) | This compound | 5 minutes | EC50 | 18 | researchgate.net |

Mechanisms of Ecotoxicity

Understanding the mechanisms through which 2,3,4-TCA exerts its toxic effects is fundamental for predicting its environmental impact and for the development of broader ecological models.

The primary mode of toxic action for many industrial chemicals, including chlorinated anilines, is non-specific narcosis. researchgate.net Narcosis is a reversible, baseline toxicity mechanism where the chemical accumulates in the lipid phases of an organism, such as cell membranes, disrupting their normal function. Chloroanilines are classified as polar narcotics, meaning their toxicity is driven by their ability to interfere with biological membranes, but they may also exhibit more specific reactive properties than nonpolar narcotics. researchgate.net

Transcriptional analysis of organisms exposed to chlorinated anilines has supported this view, revealing that the resulting toxicity is associated with effects on cellular membranes. researchgate.net The toxicity of chloroanilines generally increases with the number of chlorine atoms, although this trend can be less pronounced for highly substituted compounds. researchgate.net

Narcosis is physically mediated through the disruption of biological membrane structure and function. The accumulation of narcotic chemicals within the lipid bilayer can alter membrane fluidity, permeability, and the function of membrane-bound proteins, such as enzymes and ion channels. Anilines have been noted to interfere with the metabolic pathways of the unspecific cell membrane. mdpi.com

This disruption at the membrane level can lead to a cascade of adverse effects on cellular components. For instance, studies on chloroanilines have pointed to effects on mitochondrial protein folding and the induction of genes involved in the reactive oxygen species (ROS) defense system, suggesting that membrane disruption can lead to oxidative stress and damage to cellular organelles. researchgate.net Depending on their acidity, chlorinated anilines may also act as uncouplers by transporting protons across mitochondrial membranes, which disrupts the electrochemical gradient necessary for ATP synthesis. researchgate.net

Toxicological and Mechanistic Research on 2,3,4 Trichloroaniline in Biological Systems

In Vitro and In Vivo Toxicological Studies

Research into the toxicological profile of 2,3,4-trichloroaniline (B50295) (2,3,4-TCA) and its isomers has revealed specific effects on various organ systems. While comprehensive data on 2,3,4-TCA is not as extensive as for some other chloroanilines, comparative studies with its isomers provide significant insight into its potential hazards.

Studies comparing the nephrotoxic potential of four trichloroaniline isomers have been conducted in male Fischer-344 rats. In vivo experiments where rats were administered 2,3,4-TCA did not result in marked renal effects. nih.gov However, in vitro studies using renal cortical slices demonstrated that 2,3,4-TCA has a direct effect on renal function. nih.gov Along with the 3,4,5-trichloroaniline (B147634) isomer, 2,3,4-TCA caused the greatest reduction in the accumulation of the organic ions tetraethylammonium (B1195904) and p-aminohippurate (B12120003) in these kidney tissue preparations. nih.gov This indicates that while it may be less potent than some mono- and dichloroaniline counterparts, 2,3,4-TCA can directly impair renal transport processes. nih.gov

| Study Type | Model System | Compound | Key Findings | Reference |

|---|---|---|---|---|

| In Vivo | Male Fischer-344 Rats | This compound | No marked renal effects observed. | nih.gov |

| In Vitro | Rat Renal Cortical Slices | This compound | Effectively decreased tetraethylammonium and p-aminohippurate accumulation; one of the most potent isomers tested in this model. | nih.gov |

The toxicity of chloroanilines is often linked to their metabolic activation into reactive intermediates. nih.gov While specific biotransformation pathways for 2,3,4-TCA in renal tissue have not been fully elucidated, research on other chloroaniline isomers provides a likely model. For related compounds like 3,4,5-trichloroaniline, metabolites appear to be significant contributors to renal toxicity. nih.govnih.gov Key biotransformation pathways for aniline (B41778) compounds include N-oxidation, N-acetylation, and phenyl ring oxidation. mdpi.com

N-oxidation can produce hydroxylamine (B1172632) metabolites, such as 3,4-dichlorophenylhydroxylamine from 3,4-dichloroaniline (B118046), which are known to be nephrotoxic. nih.govmdpi.com This bioactivation is often catalyzed by cytochrome P450 (CYP) enzymes, cyclooxygenases, and/or peroxidases. nih.govnih.gov Conversely, N-acetylation is generally considered a detoxification pathway, as the resulting chloroacetanilide metabolites exhibit greatly reduced nephrotoxic potential compared to the parent aniline compound. mdpi.com It is plausible that a similar balance between bioactivation and detoxification pathways determines the ultimate nephrotoxic potential of 2,3,4-TCA.

The mechanism of cell injury induced by chloroanilines often involves the generation of free radicals. nih.gov Studies on the highly nephrotoxic isomer 3,4,5-trichloroaniline have shown that antioxidants can attenuate its cytotoxic effects in isolated renal cortical cells. nih.govnih.gov The ability of antioxidants like α-tocopherol, glutathione, ascorbate, and N-acetyl-l-cysteine to block or reduce cytotoxicity suggests that free radicals play a crucial role in the mechanism of renal injury. nih.govnih.gov Although the precise origin of these radicals remains to be fully determined, they are likely generated during the metabolic processing of the parent compound. nih.gov This free radical-mediated mechanism is a common feature of aniline-induced toxicity and is expected to contribute to the cytotoxicity of 2,3,4-TCA.

A hallmark of toxicity associated with exposure to chloroanilines is hematotoxicity, which can manifest as methemoglobinemia and anemia. nih.govscbt.com Methemoglobinemia is a condition where iron in hemoglobin is oxidized, rendering it unable to transport oxygen, leading to cyanosis and other symptoms of oxygen starvation. scbt.com The potency of chloroaniline isomers in inducing these effects varies, with p-chloroaniline generally considered the most potent. scbt.comwho.int Chronic exposure in animal models has been reported to cause damage to red blood cells. scbt.com While specific studies quantifying the hematotoxic potential of 2,3,4-TCA are limited, it is considered a class effect for chloroanilines. who.int

The liver and spleen are recognized as target organs for chloroaniline toxicity. nih.govsigmaaldrich.com Aniline exposure is known to induce spleen toxicity, characterized by splenomegaly, hyperplasia, fibrosis, and, in cases of chronic exposure in rats, the formation of tumors. nih.govnih.gov The underlying mechanism is believed to involve iron overload in the spleen, which promotes the production of damaging reactive oxygen species through the Fenton reaction, leading to oxidative stress. nih.gov This oxidative damage to lipids, proteins, and DNA contributes to the observed splenotoxicity. nih.gov Given that 2,3,4-TCA is a member of the aniline family, it may share these mechanisms of hepatotoxicity and splenic toxicity.

Nephrotoxicity Studies and Mechanisms

Genotoxicity and Mutagenicity Assessments

Assessing the genotoxicity of aniline derivatives can be complex, as results may vary significantly between different test systems. Research indicates that genotoxicity appears to be a general property of many aniline derivatives. nih.gov

In one comparative study, the related isomer 2,4,6-trichloroaniline (B165571) was found to be mutagenic in the Drosophila melanogaster wing spot test. nih.gov Notably, this study also suggested that the standard Salmonella/microsome assay (Ames test) may have inadequate predictive value for detecting genotoxicity in some aromatic amines, as several compounds that were mutagenic in other systems showed only weak effects in this assay. nih.gov Although specific genotoxicity data for 2,3,4-TCA was not detailed in these comparative studies, the findings for other trichloroaniline isomers suggest a potential for genotoxic activity.

In Vitro Genotoxicity Assays

In vitro genotoxicity assays are a cornerstone of toxicological screening, designed to determine if a chemical agent can damage genetic material in a controlled laboratory setting. For aniline and its derivatives, these tests are critical for identifying potential mutagenic or carcinogenic hazards. While direct data on this compound is limited, research on related isomers provides significant insight. A variety of assays are employed, including bacterial reverse mutation assays and tests using mammalian cell lines, to detect different types of genetic damage such as gene mutations and chromosomal aberrations.

The Salmonella/microsome assay, commonly known as the Ames test, is a widely used bacterial reverse mutation assay for detecting chemical mutagens. nih.gov It utilizes specific strains of Salmonella typhimurium that are unable to synthesize the amino acid histidine. The test assesses a chemical's ability to cause a mutation that restores the bacteria's ability to produce histidine and thus grow in a histidine-free medium. nih.gov

However, research has shown that the predictive value of the Ames test is inadequate for certain classes of chemicals, particularly aromatic amines like trichloroanilines. nih.gov Studies on various substituted aniline derivatives have demonstrated that this assay may yield weak or false-negative results. nih.gov This limitation is often attributed to differences in metabolic activation pathways between the bacterial system (even when supplemented with mammalian liver enzymes, or S9 mix) and intact eukaryotic organisms. nih.govre-place.be Consequently, while the Ames test is a valuable screening tool, its negative results for aromatic amines should be interpreted with caution, necessitating further evaluation in other test systems. nih.gov

In Vivo Genotoxicity Studies

In vivo studies, which are conducted in living organisms, provide a more comprehensive assessment of a chemical's genotoxic potential by incorporating the complex processes of absorption, distribution, metabolism, and excretion that occur in a whole animal.

The fruit fly, Drosophila melanogaster, is a well-established model for in vivo genotoxicity testing. The wing spot test, or Somatic Mutation and Recombination Test (SMART), is a sensitive assay used to detect a wide range of genotoxic agents. mdpi.com In this test, larvae heterozygous for specific wing hair mutations are exposed to the test compound. nih.gov If the chemical induces genetic damage (such as point mutations, chromosome breakage, or mitotic recombination) in the somatic cells of the wing's imaginal discs, it can lead to the formation of mutant clones of cells that are visibly expressed as spots on the adult fly's wing. nih.gov

Studies on aniline derivatives have demonstrated the utility of this assay. For instance, 2,4,6-trichloroaniline, a structural isomer of this compound, was found to be mutagenic in the Drosophila wing spot test. nih.gov This finding is significant as it shows a positive genotoxic result in an in vivo system for a compound that may show weak or negative results in in vitro bacterial assays, underscoring the importance of using a battery of tests for a complete toxicological profile. nih.gov

Genotoxicity can also be assessed using mammalian cell cultures. These in vitro tests bridge the gap between bacterial assays and whole-animal studies. One such assay is the 6-thioguanine (B1684491) resistance test in cultured fibroblasts. This test measures forward mutations at the Hprt (hypoxanthine-guanine phosphoribosyltransferase) gene locus. Cells with a functional Hprt gene will incorporate the toxic analogue 6-thioguanine into their DNA and die, whereas cells that have sustained a mutation in the Hprt gene will survive and form colonies.

Research on aniline derivatives has shown that compounds like 2,4,6-trimethylaniline (B148799) are mutagenic in this fibroblast assay, often at lower doses than those required to produce a similar effect in other tests. nih.gov This indicates that mammalian cell systems can be highly sensitive to the genotoxic effects of this class of chemicals.

DNA Adduct Formation and Implications

A primary mechanism by which chemical carcinogens initiate cancer is through the formation of covalent bonds with DNA, creating DNA adducts. nih.gov This process is considered a critical step in chemical carcinogenesis. For aromatic amines, metabolic activation, often through N-oxidation, is typically required to generate reactive electrophilic intermediates that can bind to macromolecules like DNA. ca.gov

Studies on related chloroanilines, such as 4,4'-methylene-bis-(2-chloroaniline) (MOCA), have detailed the formation of DNA adducts both in vivo and in vitro. cdc.gov The metabolic activation of these compounds leads to reactive metabolites that can covalently bind to DNA bases, primarily adenine (B156593) and guanine. cdc.gov The formation of these adducts can disrupt the normal structure and function of DNA, leading to mutations during DNA replication if not repaired by the cell's defense mechanisms. Although DNA binding studies have not been specifically conducted with p-chloroaniline, it is thought to undergo metabolic activation to reactive electrophiles capable of binding to macromolecules. ca.gov This mechanism is strongly implicated in the genotoxicity and carcinogenicity of the broader class of chloroanilines. ca.gov

Comparative Toxicology with Other Chloroaniline Isomers

The toxicity of chloroanilines can vary significantly depending on the number and position of the chlorine atoms on the aniline ring.

Trichloroaniline Isomers: Studies comparing the four trichloroaniline isomers (2,3,4-, 2,4,5-, 2,4,6-, and 3,4,5-trichloroaniline) have focused on effects such as nephrotoxicity. Research in Fischer 344 rats revealed that 3,4,5-trichloroaniline was the most potent nephrotoxicant both in vivo and in vitro. nih.gov This suggests that the specific substitution pattern of the chlorine atoms plays a crucial role in determining the target organ toxicity and potency of the compound. nih.gov

Mono- and Dichloroaniline Isomers: Extensive comparative studies on monochloroaniline isomers (ortho-, meta-, and para-) have established a clear pattern of toxicity. The primary target for all isomers in both rats and mice is the hematopoietic system, leading to methemoglobinemia and hemolytic anemia. nih.govinchem.org However, the potency varies significantly among the isomers. 4-chloroaniline (B138754) (p-chloroaniline) is consistently the most potent and toxic isomer, followed by 3-chloroaniline (B41212) (m-chloroaniline), and then 2-chloroaniline (B154045) (o-chloroaniline). nih.govindustrialchemicals.gov.au This order of potency applies to hematotoxicity and is also reflected in genotoxicity profiles. nih.gov 4-chloroaniline is clearly genotoxic across various test systems, whereas the results for the ortho- and meta- isomers are often inconsistent, indicating weak or no genotoxic effects. nih.govinchem.org Similarly, studies on dichloroaniline isomers found that the kidney was a more sensitive target than the liver, with 3,5-dichloroaniline (B42879) being the most toxic isomer in vitro. nih.gov

This structure-activity relationship, where the para-substituted isomer exhibits the greatest toxicity, highlights the importance of the chlorine position in influencing the metabolic activation and subsequent toxic effects of chloroanilines. nih.gov

Interactive Data Table: Genotoxicity of Aniline Derivatives in Various Assays

| Compound | Salmonella/Microsome Assay | Drosophila Wing Spot Test | Mammalian Cell Test (Fibroblasts) | Reference |

|---|---|---|---|---|

| 2,4,6-Trichloroaniline | Not specified | Mutagenic | Not specified | nih.gov |

| 2,4,6-Trimethylaniline | Weakly Mutagenic | Mutagenic | Mutagenic | nih.gov |

| 4,4'-Methylene-bis-(2-chloroaniline) | Moderately Genotoxic | Moderately Genotoxic | Moderately Genotoxic | nih.gov |

| p-Chloroaniline | Mutagenic | Not specified | Mutagenic | nih.govinchem.org |

Interactive Data Table: Comparative Toxicity of Chloroaniline Isomers

| Isomer Class | Compound | Primary Toxic Effect | Potency Ranking (Most to Least Potent) | Reference |

|---|---|---|---|---|

| Trichloroanilines | 3,4,5-Trichloroaniline | Nephrotoxicity | 1 (among trichloroanilines) | nih.gov |

| This compound | Nephrotoxicity | Less potent than 3,4,5-TCA | nih.gov | |

| Monochloroanilines | 4-Chloroaniline (para) | Hematotoxicity, Genotoxicity | 1 (among monochloroanilines) | nih.gov |

| 3-Chloroaniline (meta) | Hematotoxicity, Genotoxicity | 2 (among monochloroanilines) | nih.gov | |

| 2-Chloroaniline (ortho) | Hematotoxicity, Genotoxicity | 3 (among monochloroanilines) | nih.gov |

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2,4,5-Trichloroaniline (B140166) |

| 2,4,6-Trichloroaniline |

| 3,4,5-Trichloroaniline |

| 2-Chloroaniline (o-chloroaniline) |

| 3-Chloroaniline (m-chloroaniline) |

| 4-Chloroaniline (p-chloroaniline) |

| 2,4,6-Trimethylaniline |

| 3,5-Dichloroaniline |

| 4,4'-Methylene-bis-(2-chloroaniline) (MOCA) |

| Aniline |

| 6-Thioguanine |

Structure-Activity Relationships in Toxicity

The toxicity of chlorinated anilines is profoundly influenced by the number and position of chlorine atoms on the aniline ring. Research comparing various isomers of mono-, di-, and trichloroanilines reveals clear structure-activity relationships (SAR), where minor changes in chemical structure can lead to significant differences in toxicological potency and target organ specificity.

For dichloroaniline (DCA) isomers, the position of the two chlorine atoms dictates the degree of nephrotoxicity. Studies in Fischer 344 rats have established a distinct order of nephrotoxic potential, which is correlated with the lipophilic properties of the isomers and the Hammett constants (a measure of electronic effects) of the chloro substitutions. nih.gov The decreasing order of in vivo nephrotoxic potential was found to be: 3,5-DCA > 2,5-DCA > 2,4-, 2,6-, and 3,4-DCA > 2,3-DCA. nih.gov This demonstrates that the meta-substitution pattern of 3,5-DCA confers the greatest kidney toxicity.

Similarly, within the trichloroaniline (TCA) group, isomer configuration is a critical determinant of toxicity. A comparative study of 2,3,4-TCA, 2,4,5-TCA, 2,4,6-TCA, and 3,4,5-TCA found that 3,4,5-trichloroaniline exhibited the highest nephrotoxic potential in vivo. semanticscholar.org In general, trichloroaniline isomers are considered less potent nephrotoxicants in vivo than the most toxic mono- and dichloroaniline isomers.

The table below summarizes the comparative toxicity of different dichloroaniline isomers based on in vitro cytotoxicity assays in rat renal cortical slices.

| Dichloroaniline Isomer | Effect on Renal Gluconeogenesis | Concentration to Increase LDH Leakage |

|---|---|---|

| 2,3-DCA | Inhibited at ≥ 0.5 mM | 2 mM |

| 2,4-DCA | Inhibited at ≥ 0.5 mM | 2 mM |

| 2,5-DCA | Inhibited at ≥ 0.5 mM | 2 mM |

| 2,6-DCA | Inhibited at ≥ 0.5 mM | 2 mM |

| 3,4-DCA | Inhibited at ≥ 0.5 mM | 1-2 mM |

| 3,5-DCA | Inhibited at ≥ 0.5 mM | 1-2 mM |

Differential Toxic Mechanisms among Isomers

The mechanisms of toxicity differ among chloroaniline isomers, corresponding to their structure. For many mono- and dichloroanilines, the primary toxicities include hematotoxicity (such as methemoglobinemia), splenotoxicity, and hepatotoxicity. semanticscholar.org

In the case of nephrotoxic dichloroaniline isomers, the primary morphological damage is observed as necrosis of the proximal tubules in the kidneys, with lesser effects on distal tubular cells and collecting ducts. nih.gov In vitro studies using kidney slices confirm this organ-specific toxicity, demonstrating that all DCA isomers inhibit gluconeogenesis, a key function of the proximal tubule. nih.gov However, the most potent isomers, 3,4-DCA and 3,5-DCA, induce significant lactate (B86563) dehydrogenase (LDH) leakage, a marker of cell death, at lower concentrations than the other four isomers. nih.gov

For trichloroanilines, the mechanism of nephrotoxicity appears to be linked to metabolic activation within the kidney itself. semanticscholar.org Studies on the highly toxic 3,4,5-TCA isomer show that its cytotoxicity in isolated renal cells is dependent on both time and concentration. The toxicity can be mitigated by antioxidants, indicating that the generation of free radicals plays a significant role in the damage. semanticscholar.org Furthermore, the attenuation of toxicity by inhibitors of cytochrome P450 (CYP), cyclooxygenase, and/or peroxidases suggests that bioactivation of the parent compound to reactive, toxic metabolites is a crucial step in the mechanistic pathway. semanticscholar.org A potential toxic metabolite, 2-amino-4,5-dichlorophenol, which is structurally related to potential metabolites of TCAs, has been shown to be directly toxic to renal cortical slices. semanticscholar.org

Toxicokinetics, Metabolism, and Excretion in Mammalian Models

Absorption and Distribution Studies

While specific studies on the absorption and distribution of this compound are limited, research on other chloroaniline isomers in Fischer 344 rats provides valuable insights into the likely behavior of this compound class. Following administration, chloroanilines are distributed to various tissues, with the highest concentrations typically accumulating in the liver and kidneys. nih.gov Spleen, plasma, and erythrocytes also show notable levels of the compounds or their metabolites. nih.gov

Subcellular distribution studies for 2-chloroaniline and 4-chloroaniline reveal that the highest concentration of radioactivity is generally found in the cytosolic fraction of cells, regardless of the dose or time after administration. nih.gov This suggests that the parent compounds or their soluble metabolites are primarily located in this cellular compartment. Covalent binding of metabolites to proteins, an indicator of reactive metabolite formation, is detected in both the liver and kidney, with the highest levels occurring in the hepatic microsomal fraction. nih.gov Comparative studies indicate that the toxic potential of different isomers may be related to their residence time in target tissues; for instance, 4-chloroaniline and its metabolites are cleared more slowly and show more persistent covalent binding compared to 2-chloroaniline, which may contribute to its greater toxicity. nih.gov

Metabolic Pathways and Metabolite Identification

The metabolism of chloroanilines is a critical factor in their toxicity, as it can lead to either detoxification or bioactivation to more harmful substances. The primary metabolic pathways for chloroanilines in mammals include N-acetylation, N-oxidation, and oxidation of the aromatic ring (hydroxylation). researchgate.net These biotransformations are catalyzed by several enzyme systems, including N-acetyltransferase (NAT), cytochrome P450 (CYP), and flavin-containing monooxygenase (FMO). researchgate.net

The specific pathway taken can determine the toxic outcome. For example, N-oxidation can lead to the formation of toxic metabolites responsible for hematotoxicity and splenotoxicity, while the formation of certain aminophenol metabolites can contribute to nephrotoxicity. researchgate.net

While the specific metabolites of this compound are not extensively documented, studies of other isomers provide likely examples. In rabbits, the metabolism of 2,4,6-trichloroaniline yields 3-amino-2,4,6-trichlorophenol (B14155249) and 4-amino-3,5-dichlorophenol. nih.gov In fish, N-acetylation was identified as the dominant metabolic route for 4-chloroaniline, while N-hydroxylation to form 4-chlorophenylhydroxylamine (B1217613) was observed in hepatic microsomal preparations, indicating a pathway for metabolic activation. nih.gov For 3,4,5-trichloroaniline, bioactivation in the kidney via CYP enzymes is suggested as a key step in its nephrotoxic mechanism. semanticscholar.org

Excretion Kinetics

The elimination of chloroanilines and their metabolites from the body occurs primarily through renal excretion into the urine. nih.gov Studies using radiolabeled 2-chloroaniline and 4-chloroaniline in rats showed that the majority of the administered dose was excreted in the urine, with less than 1% being eliminated in the feces within 24 hours. nih.gov

The rate of excretion and the biological half-life are dependent on the specific isomer. For instance, 2-chloroaniline-derived radioactivity is generally excreted faster than that derived from 4-chloroaniline. nih.gov The biological half-life for 2,4,6-trichloroaniline has been reported to be 3.36 days. nih.gov

Computational Chemistry and Structure Activity Relationship Sar Studies for 2,3,4 Trichloroaniline

Quantum Chemical Calculations

Quantum chemical calculations provide a microscopic view of a molecule's characteristics. While specific computational studies focusing exclusively on 2,3,4-trichloroaniline (B50295) are not extensively detailed in the available literature, research on its isomers, such as 2,4,5-trichloroaniline (B140166), serves to illustrate the methodologies employed. researchgate.netresearchgate.net These studies typically utilize Density Functional Theory (DFT) methods, like B3LYP, with various basis sets to predict molecular properties. researchgate.net

Molecular Geometry and Electronic Structure

The molecular geometry, including bond lengths and angles, is optimized to find the most stable conformation of the molecule. For chloroanilines, the planarity of the benzene (B151609) ring and the positions of the chlorine and amino group substituents are key structural features. researchgate.net The electronic structure describes the distribution of electrons within the molecule, which is fundamental to its reactivity. The presence of electronegative chlorine atoms and the electron-donating amino group significantly influences the electron density distribution on the aromatic ring. researchgate.net

Interactive Table: Example Calculated Geometric Parameters for an Isomer (2,4,5-Trichloroaniline) This table illustrates the type of data generated from geometric optimization calculations, as performed on the related isomer 2,4,5-trichloroaniline. Similar methods would be applied to determine the precise geometry of this compound.

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) |

| Bond Length | C1-C2 | 1.39 Å |

| Bond Length | C-N | 1.40 Å |

| Bond Length | C-Cl | 1.74 Å |

| Bond Angle | C2-C1-C6 | 120.1° |

| Bond Angle | C1-C2-N7 | 119.8° |

HOMO-LUMO Energy Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's electronic properties and reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap, is an indicator of molecular stability and reactivity. ntu.edu.iqijcce.ac.ir A smaller energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net For substituted anilines, these energies show that charge transfer occurs within the molecule. researchgate.net

Interactive Table: Example Frontier Orbital Energies for an Isomer (2,4,5-Trichloroaniline) The following table presents typical HOMO-LUMO energy values calculated for 2,4,5-trichloroaniline, demonstrating the data used to assess the electronic properties and reactivity of such compounds.

| Parameter | Energy (eV) |

| HOMO Energy | -5.8 |

| LUMO Energy | -1.2 |

| Energy Gap (ΔE) | 4.6 |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. ias.ac.inchemrxiv.org The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack). thaiscience.info For chloroanilines, the negative potential is typically concentrated around the electronegative chlorine atoms and the lone pair of the nitrogen atom, while the hydrogen atoms of the amino group and the aromatic ring are generally regions of positive potential. researchgate.netresearchgate.net This analysis helps in understanding non-covalent interactions and molecular recognition processes. ias.ac.in

Thermodynamic Properties

Computational methods can also predict the thermodynamic properties of a molecule, such as enthalpy, entropy, and heat capacity, at different temperatures. researchgate.net These properties are calculated based on the vibrational frequencies obtained from the optimized molecular structure. Such data is vital for understanding the stability of the molecule and its behavior under various thermal conditions. For instance, studies on 2,4,5-trichloroaniline have calculated these parameters to understand its thermal stability. researchgate.net

Quantitative Structure-Activity Relationships (QSARs) and Quantitative Structure-Toxicity Relationships (QSTRs)

QSAR and QSTR models are predictive tools that correlate the chemical structure of a compound with its biological activity or toxicity. nih.govresearchgate.net These models are essential for environmental risk assessment, allowing for the estimation of a chemical's potential hazard without conducting extensive and costly experimental tests. nih.govmdpi.com

Predictive Modeling for Aquatic Toxicity

This compound is known to be very toxic to aquatic life. nih.gov QSAR models are frequently used to predict the acute and chronic toxicity of aniline (B41778) derivatives to various aquatic organisms. nih.govresearchgate.net In one study, the acute toxicity of several chlorinated anilines, including this compound, was tested on species such as Escherichia coli, Pseudokirchneriella subcapitata, Daphnia magna, and Danio rerio. nih.govresearchgate.net The experimental results were then compared with predictions from QSAR tools like the ECOSAR (Ecological Structure Activity Relationships) program. nih.govresearchgate.net The study noted that while QSARs are valuable, significant interspecies differences in sensitivity were observed, which were not always fully captured by the prediction models. nih.govresearchgate.net For example, in Daphnia magna, toxicity did not simply increase with the octanol-water partition coefficient (log Kow), a key parameter in many QSAR models. nih.govresearchgate.net Such findings highlight the importance of refining predictive models and using multi-species data to accurately assess the environmental risks of compounds like this compound. nih.govresearchgate.net

Interactive Table: Comparison of Experimental and QSAR-Predicted Aquatic Toxicity This table provides a conceptual comparison based on findings for chlorinated anilines, illustrating the relationship between experimental data and model predictions.

| Organism | Experimental Toxicity (LC50/EC50) | QSAR Predicted Toxicity (LC50/EC50) | Model Performance |

| Daphnia magna (Water Flea) | High | Variable | Model may not fully capture species-specific sensitivity nih.govresearchgate.net |

| Danio rerio (Zebrafish) | Moderate | Generally predictive | Good correlation |

| P. subcapitata (Algae) | Moderate-High | Generally predictive | Good correlation |

Correlation with Molecular Descriptors (Hydrophobic, Steric, Electronic)

Quantitative structure-activity relationship (QSAR) studies are pivotal in elucidating the mechanisms of action of chemical compounds by correlating their biological activity with physicochemical properties, known as molecular descriptors. For chloroanilines, including this compound, QSAR models have been successfully established to connect their toxicity with a variety of molecular descriptors categorized as hydrophobic, steric, and electronic. nih.govresearchgate.net

The toxicity of chloroanilines, often measured by parameters like the EC50 value, generally increases with the degree of chlorine substitution. nih.govresearchgate.net This trend is quantitatively explained through correlations with specific molecular descriptors.

Hydrophobic Descriptors: Hydrophobicity is a critical factor in the toxicity of many organic compounds. For chloroanilines, the logarithm of the octanol-water partition coefficient (log K_ow) is a primary descriptor for hydrophobicity and has been shown to be important for their aquatic toxicity. researchgate.net Increased hydrophobicity can enhance a molecule's ability to partition into biological membranes, thereby increasing its toxic effect. mdpi.com

Electronic Descriptors: The electronic properties of aniline derivatives are significantly influenced by substituents on the aromatic ring. researchgate.net For substituted anilines, electronic descriptors such as the Hammett sigma constant (σ) have been correlated with toxic effects. nih.gov The presence of electron-withdrawing substituents, like chlorine, generally leads to higher toxicity. nih.gov Quantum chemical descriptors, including the energy of the highest occupied molecular orbital (E_HOMO), the energy of the lowest unoccupied molecular orbital (E_LUMO), and the positive charge on the hydrogen atoms of the amino group (Q_HNH₂), have also been used. nih.gov These descriptors relate to the molecule's reactivity and its capacity for hydrogen bonding, which are crucial for its interaction with biological targets. nih.gov Studies indicate that the toxicity of substituted anilines increases with the hydrogen-bonding donor capacity of the amino (NH₂) group. nih.gov

Steric Descriptors: While hydrophobic and electronic effects are often predominant, steric factors can also play a role by influencing how the molecule fits into a biological receptor or active site. The position of substituents on the aniline ring is fundamentally important in determining toxic potency. nih.gov

The table below summarizes key molecular descriptors used in QSAR studies of substituted anilines and their general correlation with biological activity.

| Descriptor Type | Descriptor Example | General Correlation with Toxicity |

|---|---|---|

| Hydrophobic | log K_ow (Octanol-Water Partition Coefficient) | Toxicity generally increases with increasing log K_ow. researchgate.netmdpi.com |

| Electronic | Hammett sigma constant (σ) | Toxicity often correlates with the value of σ, with electron-withdrawing groups increasing toxicity. researchgate.netnih.gov |

| Electronic | E_LUMO (Energy of Lowest Unoccupied Molecular Orbital) | Lower E_LUMO values can indicate higher reactivity and toxicity. mdpi.comnih.gov |

| Electronic | E_HOMO (Energy of Highest Occupied Molecular Orbital) | Relevant for predicting reactivity and interaction with biological macromolecules. mdpi.comnih.gov |

| Electronic | Q_HNH₂ (Charge on Amino Group Hydrogens) | Indicates hydrogen bonding donor capacity; higher values can correlate with increased toxicity. nih.gov |

Mechanism-Oriented QSAR Approaches

Mechanism-oriented QSAR approaches aim not only to predict the biological activity of a compound but also to provide insights into its underlying mechanism of action. For chloroanilines, these studies have been instrumental in confirming their mode of action, which is commonly reported as polar narcosis. nih.govresearchgate.net

Polar narcosis, or baseline toxicity, is a non-specific mechanism where chemicals disrupt the structure and function of biological membranes. nih.gov The QSAR models for chloroanilines support this hypothesis. The strong correlation between toxicity and hydrophobicity (log K_ow) suggests that the partitioning of these molecules into cell membranes is a key initial step. researchgate.net

Furthermore, the significance of electronic descriptors related to hydrogen bonding capacity helps to refine this mechanistic understanding. nih.gov The proposed mechanism involves the formation of hydrogen bonds between the amino group of the aniline molecule and polar groups at the membrane-water interface. nih.gov This interaction is thought to cause a disruption in the membrane's structural integrity, leading to impaired function, such as the inhibition of mitochondrial respiration. nih.govnih.gov QSAR studies using submitochondrial particles (SMPs) as a model system have demonstrated that chloroanilines can inhibit reverse electron transfer, a key mitochondrial function, supporting the hypothesis of membrane function impairment. nih.govresearchgate.net

Therefore, the QSAR models for chloroanilines, including this compound, are consistent with a polar narcosis mechanism driven by two main factors:

Hydrophobic Partitioning: The accumulation of the compound within biological membranes. researchgate.net

Hydrogen Bonding: Specific interactions at the membrane surface that disrupt its organization and function. nih.gov

Molecular Docking and Receptor Interaction Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor or protein) to form a stable complex. thebioscan.com These studies are crucial for understanding potential molecular initiating events in toxicology and for drug design. They provide detailed insights into the binding affinity, mode, and specific molecular interactions between a ligand and a receptor's active site.

The process involves placing the ligand in various conformations within the receptor's binding site and calculating a "docking score" for each pose, which estimates the binding affinity. A lower docking score generally indicates a more favorable binding interaction.

While specific molecular docking studies for this compound are not widely detailed in the available literature, studies on related chloroanilines and other chlorinated aromatic compounds provide a framework for understanding its potential interactions. For example, a study involving 3-chloroaniline (B41212) investigated its role as part of a larger ligand designed to bind to the estrogen receptor (β) in a breast cancer cell line. thebioscan.com Such studies help assess how these compounds might interact with specific biological targets.

Key aspects analyzed in molecular docking and receptor interaction studies include:

Binding Affinity (Docking Score): A quantitative measure of the strength of the interaction.

Hydrogen Bonds: Formation of hydrogen bonds between the ligand and amino acid residues in the receptor is a critical factor in stabilizing the complex.

Hydrophobic Interactions: Interactions between nonpolar regions of the ligand and receptor.

Halogen Bonds: The chlorine atoms on this compound can potentially form halogen bonds, which are specific noncovalent interactions that can contribute to binding affinity and selectivity. nih.gov